2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone
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Overview
Description
2,6-Dimethyl-4-(morpholine-4-carbonyl)morpholine: is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of two morpholine rings, each substituted with a methyl group at the 2 and 6 positions, and a carbonyl group at the 4 position of one of the morpholine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylmorpholine and morpholine-4-carbonyl chloride.
Coupling Reaction: The 2,6-dimethylmorpholine is reacted with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired product, 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine.
Reduction: 2,6-dimethyl-4-(morpholine-4-hydroxymethyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-(morpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Morpholine-4-carbonyl chloride: Used as a reagent in the synthesis of 2,6-dimethyl-4-(morpholine-4-carbonyl)morpholine.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, altering its chemical properties.
Uniqueness
2,6-Dimethyl-4-(morpholine-4-carbonyl)morpholine is unique due to the presence of both methyl and carbonyl substituents on the morpholine rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H20N2O3/c1-9-7-13(8-10(2)16-9)11(14)12-3-5-15-6-4-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
RIDMHCBJVWYRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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